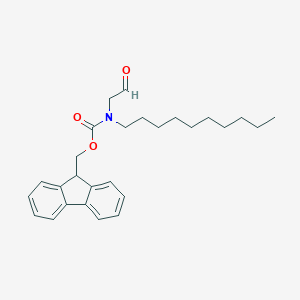

(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-decyl-N-(2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO3/c1-2-3-4-5-6-7-8-13-18-28(19-20-29)27(30)31-21-26-24-16-11-9-14-22(24)23-15-10-12-17-25(23)26/h9-12,14-17,20,26H,2-8,13,18-19,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGULBUAOMFSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN(CC=O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435163 | |

| Record name | (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239088-22-3 | |

| Record name | 9H-Fluoren-9-ylmethyl N-decyl-N-(2-oxoethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239088-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a detailed, three-stage synthetic protocol for the preparation of (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate. The synthesis of this target molecule, a carbamate derivative incorporating a decyl chain and a reactive 2-oxoethyl group, involves the strategic use of protecting groups to ensure the successful formation of the desired product. The protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development who require a robust method for the synthesis of this and structurally related compounds.

I. Synthetic Strategy Overview

The synthesis of this compound is approached through a convergent strategy. The core of the molecule is constructed, followed by the introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. A key feature of this protocol is the use of an acetal protecting group for the aldehyde functionality, which is removed in the final step to yield the target compound. This approach circumvents potential side reactions associated with the free aldehyde during the synthesis.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

II. Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations. Researchers should consider these as a starting point and may need to optimize conditions for their specific laboratory setup and scale.

Stage 1: Synthesis of N-(2,2-Diethoxyethyl)decan-1-amine

This stage involves the formation of the core amine intermediate via reductive amination.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Decylamine | 2016-57-1 | C₁₀H₂₃N | 157.30 |

| 2,2-Diethoxyacetaldehyde | 619-35-2 | C₆H₁₂O₃ | 132.16 |

| Sodium triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 |

| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Procedure:

-

To a solution of decylamine (1.0 equivalent) in dichloromethane (DCM, 0.2 M) is added 2,2-diethoxyacetaldehyde (1.1 equivalents).

-

Acetic acid (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature for 1 hour to facilitate imine formation.

-

Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise over 15 minutes.

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion (typically 12-24 hours).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford N-(2,2-diethoxyethyl)decan-1-amine.

Stage 2: Synthesis of (9H-Fluoren-9-yl)methyl (2,2-diethoxyethyl)(decyl)carbamate

This stage involves the protection of the secondary amine with the Fmoc group.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| N-(2,2-Diethoxyethyl)decan-1-amine | (Synthesized in Stage 1) | C₁₆H₃₅NO₂ | 273.46 |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | 28920-43-6 | C₁₅H₁₁ClO₂ | 258.70 |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | C₈H₁₉N | 129.24 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

Procedure:

-

N-(2,2-Diethoxyethyl)decan-1-amine (1.0 equivalent) is dissolved in DCM (0.2 M).

-

The solution is cooled to 0 °C in an ice bath.

-

N,N-Diisopropylethylamine (DIPEA, 1.5 equivalents) is added, followed by the slow, portion-wise addition of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 equivalents).

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC.

-

Upon completion, the reaction is diluted with DCM and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield (9H-Fluoren-9-yl)methyl (2,2-diethoxyethyl)(decyl)carbamate.

Stage 3: Synthesis of this compound

This final stage involves the deprotection of the acetal to reveal the aldehyde functionality.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| (9H-Fluoren-9-yl)methyl (2,2-diethoxyethyl)(decyl)carbamate | (Synthesized in Stage 2) | C₃₁H₄₅NO₄ | 495.70 |

| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |

Procedure:

-

(9H-Fluoren-9-yl)methyl (2,2-diethoxyethyl)(decyl)carbamate (1.0 equivalent) is dissolved in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl (e.g., a 4:1 v/v ratio).

-

The reaction is stirred at room temperature and monitored by TLC for the disappearance of the starting material (typically 4-8 hours).

-

Once the reaction is complete, the mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be further purified by flash column chromatography or recrystallization to afford the final product, this compound.

III. Data Presentation

The following table summarizes the key physicochemical properties of the target compound and its precursors.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance (Predicted) |

| N-(2,2-Diethoxyethyl)decan-1-amine | C₁₆H₃₅NO₂ | 273.46 | Colorless to pale yellow oil |

| (9H-Fluoren-9-yl)methyl (2,2-diethoxyethyl)(decyl)carbamate | C₃₁H₄₅NO₄ | 495.70 | White to off-white solid |

| This compound | C₂₇H₃₅NO₃ | 421.57 | White to off-white solid |

IV. Logical Relationships in Synthesis

The sequence of reactions is critical to the success of this synthesis. The logical flow is dictated by the chemical reactivity of the functional groups involved.

Caption: Logical flow diagram of the synthetic strategy.

This guide provides a comprehensive framework for the synthesis of this compound. The successful execution of this protocol will provide researchers with a valuable molecular entity for further investigation in various scientific disciplines.

physicochemical properties of Fmoc-decyl-aminoacetaldehyde

An In-Depth Technical Guide on the Physicochemical Properties of Fmoc-Decyl-Aminoacetaldehyde

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted physicochemical properties and relevant synthetic and experimental protocols for N-(9-fluorenylmethoxycarbonyl)-decyl-aminoacetaldehyde. As a long-chain aliphatic amino aldehyde derivative, this compound combines the versatile chemistry of the Fmoc protecting group with the hydrophobic decyl chain, making it a potentially valuable building block in peptide synthesis and medicinal chemistry. Due to the absence of direct experimental data for this specific molecule in the current literature, this guide leverages data from analogous compounds and established principles of Fmoc chemistry to provide a comprehensive resource for researchers.

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its lability under basic conditions, typically with piperidine, allows for the stepwise and controlled assembly of amino acid chains with high purity and yield. The incorporation of a decyl-aminoacetaldehyde moiety introduces a long aliphatic chain, which can be utilized to modulate the hydrophobicity, membrane permeability, and aggregation properties of peptides or small molecules. The terminal aldehyde functionality is also a versatile reactive handle for various chemical modifications, such as reductive amination, Wittig reactions, and the formation of hydrazones or oximes.

Physicochemical Properties

| Property | Predicted Value / Information | Data Source / Rationale |

| Molecular Formula | C27H35NO3 | Calculated from the structures of the Fmoc group, decyl chain, and aminoacetaldehyde. |

| Molecular Weight | 421.57 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid or a viscous oil at room temperature. | Based on the properties of other long-chain Fmoc-protected compounds. |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF). Poorly soluble in water. | The long decyl chain and the aromatic Fmoc group contribute to its hydrophobicity. |

| Melting Point | Not available. | Would require experimental determination. |

| UV Absorbance | The Fmoc group has a strong UV absorbance maximum at approximately 265 nm, with other peaks around 290 nm and 301 nm. | This property is characteristic of the fluorenyl moiety and is widely used for reaction monitoring in SPPS. |

| Chemical Stability | Stable under acidic and neutral conditions. Labile to bases, particularly secondary amines like piperidine. The aldehyde group may be susceptible to oxidation. | The Fmoc group is designed to be base-labile. Aldehydes are known to be prone to oxidation to carboxylic acids. |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and use of Fmoc-decyl-aminoacetaldehyde.

Synthesis of Fmoc-Decyl-Aminoacetaldehyde

The synthesis of Fmoc-protected amino aldehydes is typically achieved through the oxidation of the corresponding Fmoc-amino alcohol.

Step 1: Synthesis of Decyl-amino alcohol A plausible route would involve the reduction of a corresponding amino acid ester or the amination of a suitable halo-alcohol.

Step 2: Fmoc Protection of Decyl-amino alcohol

-

Dissolve the decyl-amino alcohol in a suitable solvent such as a 1:1 mixture of dioxane and water.

-

Add a base, such as sodium bicarbonate, to the solution.

-

Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane to the reaction mixture at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the Fmoc-decyl-amino alcohol by column chromatography.

Step 3: Oxidation to Fmoc-Decyl-Aminoacetaldehyde

-

Dissolve the purified Fmoc-decyl-amino alcohol in anhydrous dichloromethane (DCM).

-

Add an oxidizing agent such as Dess-Martin periodinane or use a Swern oxidation protocol.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction and perform an appropriate workup to isolate the crude aldehyde.

-

Purify the final product by column chromatography.

Fmoc Deprotection

The removal of the Fmoc group is a critical step in SPPS to expose the amine for subsequent coupling reactions.

-

Treat the Fmoc-protected substrate (e.g., resin-bound Fmoc-decyl-aminoacetaldehyde) with a 20% solution of piperidine in dimethylformamide (DMF).

-

Agitate the mixture for 5-20 minutes at room temperature.

-

The completion of the deprotection can be monitored by UV spectrophotometry of the washings, detecting the dibenzofulvene-piperidine adduct.

-

Wash the deprotected substrate thoroughly with DMF to remove the cleavage products.

Visualizations

General Synthetic Workflow

Caption: General synthetic workflow for Fmoc-decyl-aminoacetaldehyde.

Fmoc Deprotection Mechanism

Caption: Mechanism of Fmoc deprotection using piperidine.

Conclusion

Fmoc-decyl-aminoacetaldehyde represents a potentially valuable, yet underexplored, chemical entity for researchers in peptide and medicinal chemistry. While direct experimental data is lacking, this guide provides a solid foundation based on the well-established chemistry of the Fmoc group and related long-chain compounds. The provided protocols and theoretical data should serve as a useful starting point for the synthesis, characterization, and application of this and similar molecules. It is recommended that all predicted properties and protocols be experimentally validated.

In-Depth Technical Guide: (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate

CAS Number: 239088-22-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate is a chemical intermediate with potential applications in the synthesis of modified pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, and its contextual role in the development of vancomycin-related antibacterial agents. While specific experimental protocols detailing the direct use of this compound are not extensively available in published literature, this document outlines the synthetic strategies for related compounds to inform researchers on its potential applications.

Chemical and Physical Properties

This compound is a complex organic molecule incorporating a fluorenylmethoxycarbonyl (Fmoc) protecting group, a decyl chain, and a 2-oxoethylcarbamate functional group. These structural features suggest its utility as a building block in multi-step organic syntheses.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₅NO₃ | [1][2][3][4] |

| Molecular Weight | 421.57 g/mol | [1][2][3] |

| Appearance | Powder | [4] |

| Purity | Typically ≥95% - 99% (HPLC) | [3][4][5] |

| Density (Predicted) | 1.075 ± 0.06 g/cm³ | [2] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C; Sealed in dry, Room Temperature | [4][5] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF. | Inferred from structure |

Synthesis and Potential Applications

One of the cited applications for this compound is in the preparation of vancomycin-related antibacterial agents. The modification of vancomycin, a critical last-resort antibiotic, is a significant area of research aimed at overcoming bacterial resistance. The introduction of hydrophobic side chains to the vancomycin scaffold has been a key strategy in developing next-generation glycopeptide antibiotics with improved efficacy.

A prominent example of such a modified antibiotic is Telavancin. The discovery of Telavancin involved the reductive alkylation of vancomycin to introduce a decylaminoethyl group at the N-terminus. Although the published synthesis of Telavancin does not explicitly use this compound, the structural similarity of the side chain suggests that this carbamate could be an alternative reagent for achieving similar modifications on vancomycin or other complex molecules.

The Fmoc group is a base-labile protecting group commonly used in peptide synthesis. Its presence in the target compound suggests that the decyl(2-oxoethyl)amino moiety can be introduced onto a primary or secondary amine of a target molecule, followed by the removal of the Fmoc group under mild basic conditions to reveal the free amine for further functionalization if required. The 2-oxoethyl group can also serve as a reactive handle for subsequent chemical transformations.

Logical Workflow for Potential Synthesis of N-Alkylated Vancomycin Analogs

The following diagram illustrates a plausible, though not experimentally confirmed, workflow for the use of this compound in the synthesis of N-alkylated vancomycin analogs.

Caption: Potential synthetic workflow for N-alkylation of vancomycin.

Safety and Handling

This compound is classified as a chemical irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Conclusion

This compound is a specialized chemical intermediate with potential utility in the synthesis of complex pharmaceutical molecules, particularly in the field of antibiotic development. While its direct application in published research is not widespread, its structural components suggest a role as an alkylating agent for introducing a hydrophobic, functionalized side chain onto amine-containing scaffolds. Researchers interested in this compound should consider its potential within the broader context of synthetic strategies for modifying complex natural products like vancomycin. Further research is needed to fully elucidate its reactivity and establish detailed experimental protocols for its use in drug discovery and development.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Hydrophobic Vancomycin Derivatives with Improved ADME Properties [jstage.jst.go.jp]

- 3. facm.ucl.ac.be [facm.ucl.ac.be]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. WO2013034676A1 - Process for the synthesis of telavancin, its pharmaceutically acceptable salts as well as an n-protected imine-derivative of telavancin - Google Patents [patents.google.com]

Technical Guide: Spectral and Experimental Analysis of N-FMOC-2-(n-decylamino)acetaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the predicted spectral data and a plausible experimental workflow for the synthesis and characterization of N-FMOC-2-(n-decylamino)acetaldehyde. Due to the absence of directly published data for this specific molecule, this guide leverages established principles of organic chemistry and spectroscopy of analogous N-FMOC protected amino aldehydes and long-chain alkylamines.

Introduction

N-FMOC-2-(n-decylamino)acetaldehyde is a specialized organic compound featuring a fluorenylmethyloxycarbonyl (FMOC) protecting group, a secondary amine with a long alkyl (n-decyl) chain, and an aldehyde functionality. Such molecules are of interest in medicinal chemistry and drug development as potential intermediates for the synthesis of more complex molecules, including peptide mimics and other bioactive compounds. The aldehyde group provides a reactive handle for various chemical transformations, while the lipophilic decyl chain can influence solubility and interaction with biological membranes. The FMOC group allows for orthogonal protection strategies in multi-step syntheses. Accurate spectral characterization is crucial for confirming the identity and purity of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for N-FMOC-2-(n-decylamino)acetaldehyde based on the known spectral characteristics of the FMOC group, n-decylamines, and aminoacetaldehydes.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.6 - 9.7 | s | 1H | Aldehyde proton (-CHO) |

| ~7.77 | d | 2H | Aromatic protons (FMOC) |

| ~7.60 | d | 2H | Aromatic protons (FMOC) |

| ~7.40 | t | 2H | Aromatic protons (FMOC) |

| ~7.32 | t | 2H | Aromatic protons (FMOC) |

| ~4.45 | d | 2H | -O-CH₂- (FMOC) |

| ~4.24 | t | 1H | -CH- (FMOC) |

| ~3.50 | s | 2H | N-CH₂-CHO |

| ~2.6-2.8 | m | 2H | N-CH₂-(CH₂)₈-CH₃ |

| ~1.5-1.6 | m | 2H | -CH₂-CH₂-(CH₂)₇-CH₃ |

| ~1.26 | br s | 14H | -(CH₂)₇-CH₃ |

| ~0.88 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) (ppm) | Assignment |

| ~200-202 | Aldehyde Carbonyl (-CHO) |

| ~156 | Urethane Carbonyl (FMOC) |

| ~144 | Aromatic Quaternary Carbon (FMOC) |

| ~141 | Aromatic Quaternary Carbon (FMOC) |

| ~128 | Aromatic CH (FMOC) |

| ~127 | Aromatic CH (FMOC) |

| ~125 | Aromatic CH (FMOC) |

| ~120 | Aromatic CH (FMOC) |

| ~68 | -O-CH₂- (FMOC) |

| ~55-58 | N-CH₂-CHO |

| ~50-52 | N-CH₂-(Alkyl) |

| ~47 | -CH- (FMOC) |

| ~32 | Alkyl Chain CH₂ |

| ~29.5 | Alkyl Chain CH₂ |

| ~29.3 | Alkyl Chain CH₂ |

| ~27 | Alkyl Chain CH₂ |

| ~22.7 | Alkyl Chain CH₂ |

| ~14.1 | Terminal -CH₃ |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925, ~2855 | Strong | C-H stretching (Alkyl) |

| ~2720 | Medium | C-H stretching (Aldehyde) |

| ~1725-1740 | Strong | C=O stretching (Aldehyde) |

| ~1690-1710 | Strong | C=O stretching (Urethane, FMOC) |

| ~1450, ~740, ~760 | Medium-Strong | Aromatic C=C and C-H bending (FMOC) |

| ~1250 | Strong | C-N stretching |

Table 4: Predicted Mass Spectrometry (ESI-MS) Data

| m/z | Ion |

| [M+H]⁺ | Protonated molecule |

| [M+Na]⁺ | Sodiated adduct |

| 179.1 | [Fluorenyl-CH₂]⁺ fragment |

| 222.1 | [FMOC+H]⁺ fragment |

Experimental Protocols

A plausible synthetic and characterization workflow for N-FMOC-2-(n-decylamino)acetaldehyde is outlined below.

Synthesis of N-FMOC-2-aminoacetaldehyde Dimethyl Acetal (Precursor)

-

Starting Material: N-FMOC-aminoacetaldehyde dimethyl acetal.

-

Procedure:

-

Dissolve aminoacetaldehyde dimethyl acetal in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium bicarbonate to maintain a basic pH.

-

Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dioxane dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Reductive Amination to Introduce the n-Decyl Group

-

Starting Materials: N-FMOC-2-aminoacetaldehyde dimethyl acetal and n-decyl bromide.

-

Procedure:

-

This step is a standard N-alkylation of a secondary amine.

-

Dissolve N-FMOC-2-aminoacetaldehyde dimethyl acetal in a suitable aprotic solvent such as acetonitrile or DMF.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate.

-

Add n-decyl bromide to the reaction mixture.

-

Heat the reaction to 60-80°C and stir overnight.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer, dry, and concentrate.

-

Purify by column chromatography.

-

Deprotection of the Acetal to Yield the Aldehyde

-

Starting Material: N-FMOC-2-(n-decylamino)acetaldehyde dimethyl acetal.

-

Procedure:

-

Dissolve the acetal-protected compound in a mixture of acetone and water.

-

Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS).

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate to obtain the final product, N-FMOC-2-(n-decylamino)acetaldehyde. Due to the potential instability of aldehydes, it is often used immediately in the next step or stored under an inert atmosphere at low temperatures.

-

Analytical Characterization

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

-

Infrared Spectroscopy:

-

Obtain the IR spectrum of a thin film of the compound on a salt plate (NaCl or KBr) or as a KBr pellet using an FTIR spectrometer.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode to observe the protonated molecule and characteristic fragments.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Synthetic and analytical workflow for N-FMOC-2-(n-decylamino)acetaldehyde.

Logical Relationship of Spectral Features

Caption: Correlation of functional groups to expected spectral signatures.

An In-depth Technical Guide to the Solubility of (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on predicting the solubility based on the compound's molecular structure and the general principles governing the dissolution of related chemical entities. Furthermore, a detailed experimental protocol is provided to enable researchers to empirically determine the precise solubility of this compound in various organic solvents.

Introduction to this compound

This compound is a carbamate derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a decyl chain, and a 2-oxoethyl group. The presence of these distinct structural motifs dictates its physicochemical properties, including its solubility in organic solvents. Understanding the solubility of this compound is critical for a variety of applications, including its use in chemical synthesis, purification processes, formulation development, and biological assays.

The structure of the molecule suggests a degree of lipophilicity due to the large, nonpolar fluorenyl and decyl groups, which will be a primary determinant of its solubility profile. The carbamate and oxoethyl groups introduce some polarity, which may allow for solubility in a range of organic solvents.

Predicted Solubility Profile

A qualitative prediction of the solubility of this compound in common organic solvents can be made by applying the "like dissolves like" principle. The large nonpolar surface area contributed by the fluorenyl and decyl groups suggests good solubility in nonpolar and moderately polar aprotic solvents. The polar carbamate and carbonyl functionalities may impart some solubility in more polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Diethyl ether | Moderate to High | The large nonpolar fluorenyl and decyl groups are expected to interact favorably with these solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF) | High | These solvents can effectively solvate both the nonpolar and moderately polar regions of the molecule. |

| Acetone, Ethyl acetate | Moderate to High | Expected to be good solvents due to their ability to engage in dipole-dipole interactions with the polar functional groups while also solvating the nonpolar parts. | |

| Acetonitrile (ACN) | Moderate | May be a suitable solvent, though potentially less effective than DCM or THF for the large nonpolar components. | |

| N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Very High | These highly polar aprotic solvents are generally excellent for dissolving a wide range of organic molecules, including those with Fmoc groups.[1][2] | |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The hydrogen bonding capability of these solvents may not be as effective in solvating the large, nonpolar regions of the molecule. |

| Water | Insoluble | The molecule is predominantly nonpolar and lacks sufficient hydrogen bonding donors and acceptors to be soluble in water. |

Note: This table presents predicted solubilities and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general and robust method for determining the solubility of this compound in a chosen organic solvent.

Objective: To determine the concentration (in g/L or mol/L) of this compound that dissolves in a specific organic solvent at a given temperature to form a saturated solution.

Materials:

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Sealable glass vials

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealable glass vial. The presence of undissolved solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Sample Collection and Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solute to settle.

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the aliquot through a chemically compatible syringe filter to remove any suspended solid particles.

-

Dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples, along with the standard solutions, using a calibrated HPLC or GC method.

-

Use the calibration curve generated from the standard solutions to determine the concentration of the compound in the diluted samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. The result will be the solubility of the compound in the specific solvent at the chosen temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

References

An In-depth Technical Guide to the Synthesis and Characterization of N-Fmoc-Amino Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of N-9-Fluorenylmethoxycarbonyl (Fmoc)-amino aldehydes. These compounds are valuable intermediates in the synthesis of peptide aldehydes, which are potent inhibitors of various proteases and hold significant promise in drug discovery and development. This document details established synthetic protocols, methods for characterization, and explores their role as modulators of critical signaling pathways.

Synthesis of N-Fmoc-Amino Aldehydes

The synthesis of N-Fmoc-amino aldehydes is a critical step in the development of peptide-based therapeutics. Two primary methods have proven to be effective and are widely adopted: the oxidation of N-Fmoc-amino alcohols and the reduction of N-Fmoc-amino Weinreb amides.

Oxidation of N-Fmoc-Amino Alcohols using Dess-Martin Periodinane

A prevalent and efficient method for the synthesis of N-Fmoc-amino aldehydes is the oxidation of their corresponding N-Fmoc-amino alcohols. The Dess-Martin periodinane (DMP) oxidation is favored due to its mild reaction conditions and high yields.[1]

Experimental Protocol:

-

Dissolution: Dissolve the N-Fmoc-amino alcohol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of DMP: Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the pure N-Fmoc-amino aldehyde.

References

The Rise of Decyl Carbamate Derivatives: A Technical Guide to Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Introduction

Carbamate derivatives, organic compounds sharing a common functional group derived from carbamic acid, have long been a cornerstone in medicinal chemistry and drug development.[1][2] Their structural versatility and ability to modulate biological processes have led to their use in a wide array of therapeutic agents, from anticancer drugs to treatments for neurodegenerative diseases.[1][3] Among the vast landscape of carbamate structures, decyl carbamate derivatives are emerging as a class of molecules with significant, yet underexplored, potential in biochemistry. The ten-carbon alkyl chain of the decyl group imparts specific physicochemical properties, influencing their interaction with biological targets and cellular membranes. This technical guide provides an in-depth exploration of the core biochemical applications of decyl carbamate derivatives, focusing on their mechanisms of action, relevant signaling pathways, and the experimental methodologies crucial for their investigation.

The carbamate moiety is recognized for its chemical and proteolytic stability, often serving as a bioisostere for the amide bond in peptidomimetics to enhance metabolic resilience.[2][4] In many therapeutic compounds, the carbamate group is not merely a structural scaffold but an active participant in target binding, forming critical hydrogen bonds and other non-covalent interactions.[2][5] The incorporation of a decyl group can significantly enhance the lipophilicity of the molecule, a key factor in its pharmacokinetic and pharmacodynamic profile, including its ability to cross cellular membranes and interact with hydrophobic binding pockets of enzymes.

This guide will delve into the primary biochemical applications of decyl carbamate derivatives, with a particular focus on their role as enzyme inhibitors. Furthermore, we will explore their impact on cellular signaling pathways, such as the Nrf2 pathway, which is critical in the cellular stress response. By providing a comprehensive overview of the current understanding, quantitative data, and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the potential of decyl carbamate derivatives in their respective fields.

Core Biochemical Applications and Mechanisms of Action

The primary and most well-documented biochemical application of carbamate derivatives, including those with long alkyl chains like the decyl group, is the inhibition of acetylcholinesterase (AChE).[6][7] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, a critical process for terminating nerve impulses.[8] The inhibition of AChE leads to an accumulation of acetylcholine, resulting in enhanced cholinergic neurotransmission. This mechanism is the basis for the use of carbamates as insecticides and in the treatment of neurodegenerative disorders like Alzheimer's disease.[8][9]

The interaction of a carbamate with AChE is a multi-step process. The carbamate molecule first binds to the active site of the enzyme, forming a reversible Michaelis-Menten-like complex.[10] Subsequently, the carbamoyl moiety is transferred to a serine residue in the active site, leading to the carbamylation of the enzyme and the release of the alcohol or phenol leaving group.[8][11] This carbamylated enzyme is temporarily inactive. The final step is the hydrolysis of the carbamoyl-enzyme complex, which regenerates the active enzyme. The rate of this decarbamylation step is significantly slower than the deacetylation of the acetylated enzyme during normal acetylcholine hydrolysis, leading to a prolonged inhibition of AChE activity.[8][11] The duration and extent of this inhibition are determined by the rates of carbamylation and decarbamylation, which are in turn influenced by the specific structure of the carbamate derivative.[11]

The size and nature of the substituents on the carbamate nitrogen and the oxygen of the ester group play a crucial role in determining the kinetics of AChE inhibition.[9] For instance, the size of the N-alkyl substituent significantly influences the rate of carbamylation.[9] While specific kinetic data for decyl carbamate derivatives are not extensively available, studies on a series of N-alkyl carbamates suggest that longer alkyl chains can be accommodated within the active site gorge of AChE, potentially influencing the binding affinity and inhibitory potency.

Beyond their role as cholinesterase inhibitors, carbamate derivatives have been investigated for a range of other biological activities, including nematicidal effects. One study has reported the potent nematicidal activity of Decyl N-methylthiolcarbamate against Panagrellus redivivus and Meloidogyne incognita.[12] This suggests that the decyl chain contributes to the molecule's ability to disrupt essential biological processes in these organisms.

Signaling Pathway Modulation

Recent research has indicated that the biological effects of carbamates extend beyond direct enzyme inhibition and can involve the modulation of key cellular signaling pathways. One such pathway of significant interest is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .

The Nrf2 pathway is a critical regulator of the cellular antioxidant response.[13][14] Under normal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[13] Upon exposure to oxidative or electrophilic stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[13] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including those encoding for antioxidant enzymes and detoxification proteins.[13]

Several studies have shown that various carbamate compounds can modulate the Nrf2 signaling pathway.[15][16] The interaction can be complex, with some carbamates reported to activate the pathway, while others may have inhibitory effects, depending on the specific compound, cell type, and exposure conditions.[16] Activation of the Nrf2 pathway by carbamates could contribute to their overall biological effects by enhancing the cell's capacity to cope with oxidative stress. While direct evidence for the modulation of the Nrf2 pathway by decyl carbamate derivatives is currently lacking, their lipophilic nature suggests they could readily penetrate cell membranes and potentially interact with components of this signaling cascade.

Another signaling pathway of relevance to the action of certain carbamate derivatives, particularly in the context of neuroprotection, involves the regulation of apoptosis. Some aromatic carbamates have been shown to exert neuroprotective effects by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and by activating autophagy through the induction of beclin 1.[17]

Quantitative Data on Decyl Carbamate Derivatives

Quantitative data on the biological activity of decyl carbamate derivatives is currently limited in the public domain. However, the following table summarizes the available data point for a specific decyl carbamate derivative.

| Compound Name | Biological Activity | Organism/Target | Measured Parameter | Value | Reference |

| Decyl N-methylthiolcarbamate | Nematicidal | Panagrellus redivivus, Meloidogyne incognita | Lethal Concentration | ~1 ppm | [12] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of decyl carbamate derivatives. These protocols are based on established methods for carbamate synthesis and biological evaluation and can be adapted for specific research needs.

Synthesis of Decyl Carbamate Derivatives

The synthesis of carbamates can be achieved through several established methods.[2][18][19] A common and versatile approach involves the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate.[20] The following protocol describes a general procedure for the synthesis of a decyl carbamate derivative from decanol and an appropriate isocyanate.

Materials:

-

Decanol

-

Appropriate isocyanate (e.g., methyl isocyanate)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Inert gas (e.g., nitrogen, argon)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

-

Reagents for purification (e.g., silica gel, appropriate solvents for chromatography)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve decanol (1.0 equivalent) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the isocyanate (1.0-1.1 equivalents) dropwise to the stirred solution of decanol.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure decyl carbamate derivative.

-

Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Acetylcholinesterase Inhibition Assay

The inhibitory activity of decyl carbamate derivatives against acetylcholinesterase can be determined using a colorimetric assay based on the method developed by Ellman. This assay measures the activity of the enzyme by monitoring the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate) that can be quantified spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Decyl carbamate derivative (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare stock solutions of the decyl carbamate derivative, ATCI, and DTNB in the appropriate buffer or solvent.

-

In a 96-well microplate, add the following to each well in the indicated order:

-

Phosphate buffer

-

A solution of the decyl carbamate derivative at various concentrations (or solvent control).

-

DTNB solution.

-

AChE solution.

-

-

Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a specific pre-incubation time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the ATCI solution to each well.

-

Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of the enzymatic reaction for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizing Key Pathways and Workflows

To better understand the biochemical context of decyl carbamate derivatives, the following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows.

Acetylcholinesterase Inhibition by Carbamates

Caption: Mechanism of acetylcholinesterase inhibition by a decyl carbamate derivative.

Nrf2 Signaling Pathway

Caption: Overview of the Nrf2 signaling pathway and its potential modulation.

General Experimental Workflow for Synthesis and Evaluation

Caption: A typical workflow for the synthesis and biological evaluation of novel carbamate derivatives.

Conclusion and Future Directions

Decyl carbamate derivatives represent a promising, yet largely untapped, area of biochemical research and drug development. Their inherent properties, stemming from the combination of the reactive carbamate moiety and the lipophilic decyl chain, position them as intriguing candidates for targeting a variety of biological systems. The well-established role of carbamates as acetylcholinesterase inhibitors provides a solid foundation for exploring the potential of decyl analogues in this domain, with the long alkyl chain possibly conferring unique kinetic properties and target interactions.

Furthermore, the potential for these compounds to modulate critical cellular signaling pathways, such as the Nrf2-mediated antioxidant response, opens up new avenues for therapeutic intervention in diseases characterized by oxidative stress. The nematicidal activity of a decyl carbamate derivative also highlights the potential for applications beyond human medicine, for instance, in agriculture.

The advancement of our understanding and application of decyl carbamate derivatives will heavily rely on systematic and rigorous scientific investigation. Future research should focus on several key areas:

-

Synthesis and Library Development: The synthesis and characterization of a diverse library of decyl carbamate derivatives with variations in the substituents on the nitrogen and the leaving group are essential for comprehensive structure-activity relationship (SAR) studies.

-

Quantitative Biological Evaluation: There is a critical need for more quantitative data on the biological activities of these compounds. This includes detailed kinetic studies of enzyme inhibition, determination of IC₅₀/EC₅₀ values in various cellular assays, and assessment of their effects on signaling pathways.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which decyl carbamate derivatives exert their biological effects is paramount. This includes identifying their specific molecular targets and understanding their impact on cellular signaling networks.

-

Pharmacokinetic and Toxicological Profiling: For any potential therapeutic application, a thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds is indispensable.

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A new method to characterize the kinetics of cholinesterases inhibited by carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity studies on nematicidal activity of dialkyl carbamates and thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Role of Natural Products in Revealing NRF2 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein B-Cell Lymphoma 2 (Bcl-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 19. benchchem.com [benchchem.com]

- 20. Carbamate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Oxoethyl Carbamates in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxoethyl carbamates represent a class of organic compounds with significant potential in drug discovery, acting primarily as covalent inhibitors of various enzymes. Their mechanism of action is centered around the carbamoylation of nucleophilic residues within the active sites of target proteins, leading to a reversible or irreversible inhibition of enzyme function. The presence of the 2-oxoethyl group introduces unique electronic and steric properties that can modulate the reactivity and selectivity of the carbamate moiety. This technical guide provides a comprehensive overview of the core mechanism of action of 2-oxoethyl carbamates, detailing their interactions with biological targets, summarizing key quantitative data, and outlining experimental protocols for their study.

Introduction

Carbamates are a well-established class of compounds with a broad range of biological activities, most notably as inhibitors of cholinesterases and other serine hydrolases.[1][2][3] Their therapeutic and toxicological effects stem from their ability to form a covalent bond with the active site serine of these enzymes, a process known as carbamoylation.[2][4] The general structure of a carbamate features a carbonyl group flanked by an oxygen and a nitrogen atom. Variations in the substituents on the oxygen (leaving group) and nitrogen atoms can significantly alter the compound's potency, selectivity, and pharmacokinetic properties.[5][6]

This guide focuses specifically on 2-oxoethyl carbamates, a subclass characterized by the presence of a ketone functionality at the second position of the ethyl group attached to the carbamate nitrogen. While research directly focused on this specific substitution is emerging, this document extrapolates from the well-understood mechanisms of other carbamates to provide a detailed understanding of their probable mode of action.

Core Mechanism of Action: Covalent Inhibition by Carbamoylation

The primary mechanism of action of 2-oxoethyl carbamates in biological systems is the covalent modification of nucleophilic residues, typically serine, in the active site of target enzymes.[7][8] This process can be broken down into two key steps:

-

Formation of a Non-covalent Michaelis-Menten Complex: The carbamate inhibitor first binds reversibly to the active site of the enzyme, forming a non-covalent enzyme-inhibitor complex (EI). This initial binding is governed by various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.[9][10]

-

Nucleophilic Attack and Carbamoylation: A nucleophilic residue in the enzyme's active site, most commonly a serine hydroxyl group, attacks the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (alcohol or phenol) and form a stable, carbamoylated enzyme (E-carbamoyl).[4][7]

The rate of this carbamoylation reaction is a critical determinant of the inhibitor's potency. The presence of the 2-oxoethyl group is hypothesized to influence this rate through electronic effects. The electron-withdrawing nature of the ketone in the 2-oxoethyl substituent can increase the electrophilicity of the carbamate carbonyl carbon, potentially accelerating the rate of nucleophilic attack and carbamoylation.

The inhibition by carbamates is often described as "pseudo-irreversible" because the carbamoylated enzyme can undergo slow hydrolysis to regenerate the active enzyme.[4] The rate of this decarbamoylation varies depending on the structure of the carbamate and the specific enzyme.[5]

Potential Biological Targets

Based on the known targets of other carbamates, 2-oxoethyl carbamates are likely to inhibit a range of enzymes, particularly serine hydrolases. Potential targets include:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key mechanism for the treatment of Alzheimer's disease and myasthenia gravis, and is also the basis for the toxicity of many carbamate insecticides.[1][2][11]

-

Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. FAAH inhibitors are being investigated for their potential as analgesic, anxiolytic, and anti-inflammatory agents.[7][8]

-

Carboxylesterases (CES): These enzymes are involved in the metabolism of a wide variety of xenobiotics and endogenous compounds. Inhibition of CES can lead to drug-drug interactions.[12][13]

-

Sentrin/SUMO-specific Protease 1 (SENP1): While not a serine hydrolase, some related compounds, 2-oxoethyl 4-benzamidobenzoate derivatives, have been identified as inhibitors of this cysteine protease, suggesting that 2-oxoethyl carbamates could potentially target other classes of proteases.[14]

Quantitative Data on Carbamate Inhibition

The potency of carbamate inhibitors is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the second-order rate constant of inhibition (ki). While specific data for 2-oxoethyl carbamates is limited in the public domain, the following table provides a representative summary of kinetic data for other carbamates against common enzyme targets. This data illustrates the range of potencies that can be achieved with this class of inhibitors.

| Carbamate Derivative | Target Enzyme | Inhibition Parameter | Value | Reference |

| URB597 | Fatty Acid Amide Hydrolase (FAAH) | IC50 | 4.6 nM | [7] |

| JZL184 | Monoacylglycerol Lipase (MAGL) | k(inact)/K(i) | 2.3 x 10^2 M⁻¹s⁻¹ (for CES2) | [12] |

| Rivastigmine | Acetylcholinesterase (AChE) | IC50 | 1.11 µM | [15] |

| Compound 6b | Acetylcholinesterase (AChE) | IC50 | 0.70 µM | [15] |

| Biscarbamate 8 | Acetylcholinesterase (AChE) | k_i | 10^6 M⁻¹min⁻¹ | [16] |

Experimental Protocols

The study of 2-oxoethyl carbamates as enzyme inhibitors involves a variety of experimental techniques to determine their potency, mechanism of action, and selectivity.

Enzyme Inhibition Assays

-

Objective: To determine the inhibitory potency (e.g., IC50) of 2-oxoethyl carbamates against a target enzyme.

-

General Protocol (using Ellman's Reagent for Cholinesterases):

-

Prepare a stock solution of the 2-oxoethyl carbamate inhibitor in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add a solution of the target enzyme (e.g., AChE) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Add varying concentrations of the inhibitor to the wells and pre-incubate for a defined period to allow for carbamoylation.

-

Initiate the enzymatic reaction by adding the substrate (e.g., acetylthiocholine) and Ellman's reagent (DTNB).

-

Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[15][17]

-

Kinetic Studies of Carbamoylation and Decarbamoylation

-

Objective: To determine the rates of carbamoylation (ki) and decarbamoylation (k_r).

-

Protocol:

-

Carbamoylation Rate (ki):

-

Pre-incubate the enzyme with various concentrations of the inhibitor for different time intervals.

-

Measure the residual enzyme activity at each time point.

-

The second-order rate constant (ki) can be determined by plotting the pseudo-first-order rate constant (k_obs) against the inhibitor concentration.[5][9]

-

-

Decarbamoylation Rate (k_r):

-

Incubate the enzyme with a high concentration of the inhibitor to achieve complete carbamoylation.

-

Remove the excess inhibitor by dialysis or gel filtration.

-

Monitor the recovery of enzyme activity over time.

-

The first-order rate constant of decarbamoylation (k_r) can be determined by fitting the data to a first-order kinetic model.[9][18]

-

-

Proteomic Profiling for Target Identification

-

Objective: To identify the cellular targets of 2-oxoethyl carbamates in a complex biological sample.

-

Protocol (Activity-Based Protein Profiling - ABPP):

-

Synthesize a "clickable" analog of the 2-oxoethyl carbamate containing a bio-orthogonal handle (e.g., an alkyne or azide).

-

Treat a cell lysate or live cells with the probe.

-

Perform a click chemistry reaction to attach a reporter tag (e.g., a fluorophore or biotin) to the probe-labeled proteins.

-

Separate the labeled proteins by SDS-PAGE and visualize them by in-gel fluorescence scanning.

-

For identification, enrich the biotin-labeled proteins using streptavidin beads and identify them by mass spectrometry.[7]

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core mechanism of action and experimental workflows associated with the study of 2-oxoethyl carbamates.

Caption: Covalent inhibition mechanism of 2-oxoethyl carbamates.

Caption: Workflow for determining the IC50 of an inhibitor.

Caption: Workflow for target identification using ABPP.

Conclusion

2-Oxoethyl carbamates are a promising class of compounds that likely operate through a mechanism of covalent enzyme inhibition via carbamoylation. The presence of the 2-oxoethyl group is expected to enhance the electrophilicity of the carbamate carbonyl, potentially leading to potent inhibition of various enzymatic targets, particularly serine hydrolases. While further research is needed to fully elucidate the specific biological activities and targets of this subclass, the established principles of carbamate chemistry provide a strong foundation for their rational design and development as therapeutic agents. The experimental protocols outlined in this guide offer a roadmap for researchers to investigate the mechanism of action of novel 2-oxoethyl carbamate derivatives and to identify their biological targets.

References

- 1. Carbamate - Wikipedia [en.wikipedia.org]

- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative structure-activity relationships for the pre-steady state acetylcholinesterase inhibition by carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Covalent inhibition of recombinant human carboxylesterase 1 and 2 and monoacylglycerol lipase by the carbamates JZL184 and URB597 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lead optimization studies towards the discovery of novel carbamates as potent AChE inhibitors for the potential treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

Theoretical Modeling of Fmoc-decyl-aminoacetaldehyde: A Whitepaper for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical modeling of the Fmoc-decyl-aminoacetaldehyde structure. Aimed at researchers, scientists, and professionals in drug development, this document outlines the core principles and methodologies for in silico analysis of this novel molecule. By leveraging computational chemistry, we can elucidate the conformational landscape, electronic properties, and potential intermolecular interactions of Fmoc-decyl-aminoacetaldehyde, thereby accelerating its evaluation for therapeutic applications. This guide details the molecular mechanics and quantum mechanics approaches for structural analysis, provides hypothetical experimental protocols for model validation, and presents all quantitative data in a structured format for ease of comparison.

Introduction

Fmoc-decyl-aminoacetaldehyde is a unique small molecule featuring a bulky, aromatic 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a flexible ten-carbon decyl chain, and a reactive aminoacetaldehyde moiety. The interplay between the rigid, planar Fmoc group, the hydrophobic and conformationally flexible decyl chain, and the polar aldehyde function dictates its three-dimensional structure and, consequently, its biological activity. Understanding this structure is paramount for designing targeted drug discovery campaigns.

Theoretical modeling offers a powerful, cost-effective, and time-efficient alternative to purely empirical studies for predicting molecular geometry and properties. This whitepaper serves as a practical guide to establishing a robust computational workflow for the in-depth analysis of Fmoc-decyl-aminoacetaldehyde.

Molecular Structure and Functional Groups

The Fmoc-decyl-aminoacetaldehyde molecule is comprised of three key functional groups:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: A large, aromatic protecting group known for its stability under various conditions.[1][2] It significantly influences the steric bulk and electronic properties of the molecule. The fluorenyl ring system is known to participate in π-π stacking interactions.[3]

-

Decyl Chain: A ten-carbon aliphatic chain that introduces significant hydrophobicity and conformational flexibility. The numerous single bonds allow for a vast number of possible rotational isomers (rotamers).

-

Aminoacetaldehyde Moiety: A reactive functional group containing a nitrogen atom and an aldehyde. The aldehyde group features a trigonal planar geometry around the sp²-hybridized carbonyl carbon.[4] The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) suggests the potential for intramolecular hydrogen bonding.

A logical diagram illustrating the constituent parts of the molecule is presented below.

Theoretical Modeling Workflow

A multi-step computational approach is recommended to thoroughly investigate the structural and electronic properties of Fmoc-decyl-aminoacetaldehyde. This workflow, depicted below, combines the efficiency of molecular mechanics for initial conformational searches with the accuracy of quantum mechanics for refining the most stable structures.

Step 1: Initial 3D Structure Generation

An initial 3-dimensional structure of Fmoc-decyl-aminoacetaldehyde can be generated using standard molecular building software (e.g., Avogadro, ChemDraw). This initial geometry will serve as the starting point for conformational analysis.

Step 2: Molecular Mechanics (MM) Conformational Search

Due to the high flexibility of the decyl chain, a comprehensive conformational search is crucial. Molecular mechanics methods are well-suited for rapidly exploring the potential energy surface of large molecules.

-

Force Field Selection: A force field such as MMFF94 or OPLS3e should be employed. These force fields are parameterized for a wide range of organic molecules and can accurately describe non-covalent interactions.

-

Search Algorithm: A systematic or stochastic search algorithm (e.g., Monte Carlo, Molecular Dynamics) should be used to generate a large number of diverse conformations.

-

Solvation Model: An implicit solvation model, such as the Generalized Born surface area (GBSA) model, can be included to approximate the effects of a solvent environment (e.g., water, DMSO).

Step 3: Clustering and Selection of Low-Energy Conformers

The conformational search will yield a large number of structures. These should be clustered based on root-mean-square deviation (RMSD) to identify unique conformational families. The lowest energy conformers from the most populated clusters should be selected for further refinement.

Step 4: Quantum Mechanics (QM) Geometry Optimization

The selected low-energy conformers should be subjected to geometry optimization using quantum mechanics to obtain more accurate structures and energies.

-

Method: Density Functional Theory (DFT) is a computationally efficient and accurate method for this purpose. The B3LYP functional is a common and reliable choice.

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p), provides a good balance between accuracy and computational cost. For higher accuracy, a larger basis set like 6-311+G(2d,p) can be used.

-

Dispersion Correction: An empirical dispersion correction (e.g., D3) should be included to accurately model the non-covalent interactions, particularly those involving the Fmoc and decyl groups.

Step 5: Vibrational Frequency Analysis

For each optimized geometry, a vibrational frequency analysis should be performed at the same level of theory. This calculation serves two purposes:

-

Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Thermodynamic Properties: The frequencies can be used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 6: Calculation of Electronic Properties

Once the final, validated structures are obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions. These include:

-

Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-poor regions.

-

Frontier Molecular Orbitals (HOMO/LUMO): To predict sites of electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, such as hydrogen bonding.

Hypothetical Quantitative Data

The following tables present hypothetical data that could be obtained from the theoretical modeling workflow described above. These values are for illustrative purposes and would need to be confirmed by actual calculations.

Table 1: Key Geometric Parameters of the Most Stable Conformer

| Parameter | Functional Group | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | Aldehyde | C | O | - | 1.21 |

| Bond Angle | Aldehyde | O | C | H | 121.5 |

| Dihedral Angle | Linker | C(Fmoc) | O | C | N |

| Dihedral Angle | Decyl Chain | C4 | C5 | C6 | C7 |

Table 2: Relative Energies of Low-Energy Conformers

| Conformer ID | Relative Energy (kcal/mol) | Gibbs Free Energy (Hartree) | Key Intramolecular Interaction |

| Conf-01 | 0.00 | -1234.5678 | N-H···O=C Hydrogen Bond |

| Conf-02 | 1.25 | -1234.5658 | π-stacking (Fmoc) |

| Conf-03 | 2.89 | -1234.5632 | van der Waals (Decyl) |

Proposed Experimental Protocols for Model Validation

The theoretical models should be validated against experimental data. The following standard experimental protocols are proposed for the characterization of Fmoc-decyl-aminoacetaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical environment of protons and carbons, and to infer conformational information through Nuclear Overhauser Effect (NOE) experiments.

-

Methodology:

-

Dissolve 5-10 mg of Fmoc-decyl-aminoacetaldehyde in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer.

-

For conformational analysis, acquire a 2D NOESY or ROESY spectrum.

-

Compare the experimental chemical shifts and NOE correlations with those predicted from the calculated structures.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify characteristic vibrational modes of the functional groups and compare them to the calculated vibrational frequencies.

-

Methodology:

-

Prepare a sample of Fmoc-decyl-aminoacetaldehyde as a thin film on a KBr pellet or in a suitable solvent.

-

Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the stretching frequencies for the C=O (aldehyde), N-H, and aromatic C-H bonds.

-

Compare the experimental frequencies with the scaled theoretical frequencies obtained from the QM calculations.